4'-Chloro Substitution Increases Lipophilicity by ~0.6–1.0 LogP Units Versus Non-Chlorinated Biphenylmethanol, Directly Affecting Chromatographic Retention and Synthetic Partitioning Behavior
The 4'-chloro substituent in the target compound confers significantly enhanced lipophilicity relative to the non-chlorinated biphenyl-4-ylmethanol comparator. This measurable physicochemical difference has direct operational consequences for analytical method development and synthetic workup procedures [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.6 (XlogP) / 3.5 (ALogP) |
| Comparator Or Baseline | Biphenyl-4-ylmethanol (CAS 3597-91-9): LogP ~2.6–3.0 (estimated from structure) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.0 units (target more lipophilic) |
| Conditions | Calculated octanol/water partition coefficient using XlogP and ALogP algorithms |
Why This Matters
Higher LogP directly translates to longer retention times in reversed-phase HPLC, enabling superior resolution from polar impurities during analytical method development and altering liquid-liquid extraction efficiency in synthetic workups.
- [1] MolAid. (4-Chlorobiphenyl-4-yl)-methanol – CAS 22494-48-0. Calculated LogP (XlogP): 3.6; topological polar surface area: 20.2 Ų. View Source
